molecular formula C18H13Cl3N2O2S B5838401 2-(4-CHLOROPHENOXY)-N-(5-(3,4-DICHLOROBENZYL)-1,3-THIAZOL-2-YL)ACETAMIDE CAS No. 301176-42-1

2-(4-CHLOROPHENOXY)-N-(5-(3,4-DICHLOROBENZYL)-1,3-THIAZOL-2-YL)ACETAMIDE

Cat. No.: B5838401
CAS No.: 301176-42-1
M. Wt: 427.7 g/mol
InChI Key: AMGPOAXSQDXBTC-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-(5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl)acetamide is a synthetic organic compound characterized by the presence of chlorinated phenoxy and thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl)acetamide typically involves multiple steps. One common method starts with the etherification of m-dichlorobenzene with p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3,4’-dichloro-diphenyl ether. This intermediate then undergoes acylation with acetic anhydride or acetyl chloride in the presence of a Lewis acid to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-N-(5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenoxy acids, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

2-(4-Chlorophenoxy)-N-(5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenoxy)-N-(5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl)acetamide is unique due to its combination of chlorinated phenoxy and thiazolyl groups, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl3N2O2S/c19-12-2-4-13(5-3-12)25-10-17(24)23-18-22-9-14(26-18)7-11-1-6-15(20)16(21)8-11/h1-6,8-9H,7,10H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGPOAXSQDXBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301176-42-1
Record name 2-(4-CHLOROPHENOXY)-N-(5-(3,4-DICHLOROBENZYL)-1,3-THIAZOL-2-YL)ACETAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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